Cas no 54649-02-4 (4-(4-methoxyphenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione)

4-(4-methoxyphenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione structure
54649-02-4 structure
Product Name:4-(4-methoxyphenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione
CAS-nummer:54649-02-4
MF:C19H18N4OS
MW:350.437422275543
CID:1590324
PubChem ID:3041669
Update Time:2025-04-21

4-(4-methoxyphenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(4-methoxyphenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione
    • BRN 5623306
    • CTK5A2070
    • 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methoxyphenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-
    • AC1MIBOU
    • 3-mercapto-4-p-anisyl-5-&lt
    • 3-(2-methylindolyl)methyl&gt
    • -1,2,4-triazole
    • AG-F-90331
    • 3-mercapto-4-p-anisyl-5-[3-(2-methylindolyl)methyl]-1,2,4-triazole
    • LS-156225
    • 2,4-Dihydro-4-(4-methoxyphenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-3H-1,2,4-triazole-3-thione
    • BRN 5623306; CTK5A2070; 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methoxyphenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-; AC1MIBOU; 3-mercapto-4-p-anisyl-5-< 3-(2-methylindolyl)methyl> -1,2,4-triazole; AG-F-90331; 3-mercapto-4-p-anisyl-5-[3-(2-methylindolyl)methyl]-1,2,4-triazole; LS-156225; 2,4-Dihydro-4-(4-methoxyphenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-3H-1,2,4-triazole-3-thione;
    • DTXSID20203096
    • 54649-02-4
    • Inchi: 1S/C19H18N4OS/c1-12-16(15-5-3-4-6-17(15)20-12)11-18-21-22-19(25)23(18)13-7-9-14(24-2)10-8-13/h3-10,20H,11H2,1-2H3,(H,22,25)
    • InChI-sleutel: DHDXMCCDFWQKGM-UHFFFAOYSA-N
    • LACHT: S=C1NN=C(CC2=C(C)NC3C=CC=CC2=3)N1C1C=CC(=CC=1)OC

Berekende eigenschappen

  • Exacte massa: 350.12034
  • Monoisotopische massa: 350.12
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 4
  • Complexiteit: 532
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.6
  • Topologisch pooloppervlak: 84.7Ų

Experimentele eigenschappen

  • Dichtheid: 1.33
  • Kookpunt: 556.7°C at 760 mmHg
  • Vlampunt: 290.5°C
  • Brekindex: 1.698
  • PSA: 52.65
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